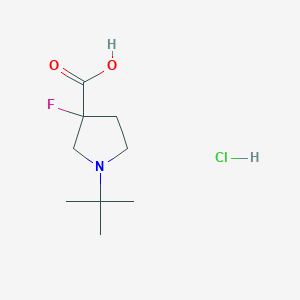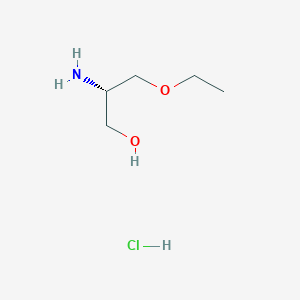
Methyl-5-(Chlormethyl)-1,2-oxazol-4-carboxylat
Übersicht
Beschreibung
“Methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate” likely refers to a compound that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, one oxygen atom, and one nitrogen atom . The “chloromethyl” group indicates the presence of a -CH2Cl group, and “carboxylate” suggests the presence of a -COO- group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, chloromethane compounds are often produced commercially by treating methanol with hydrochloric acid or hydrogen chloride .Molecular Structure Analysis
The molecular structure of this compound would likely include an oxazole ring with a chloromethyl group attached to one carbon and a carboxylate group attached to another carbon .Chemical Reactions Analysis
In general, chloromethane compounds can participate in various chemical reactions, including substitution and elimination reactions . The specific reactions would depend on the other functional groups present in the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, chloromethane compounds are often colorless and sweet-smelling .Wissenschaftliche Forschungsanwendungen
Metallionenchelatisierung
Methyl-5-(Chlormethyl)-1,2-oxazol-4-carboxylat: und seine Derivate wurden als potenzielle Metallionenchelatoren identifiziert . Diese Verbindungen können Komplexe mit Metallionen bilden, was in verschiedenen Bereichen nützlich ist, darunter die Umweltwissenschaften für die Entfernung von Schwermetallen aus Abwasser und die analytische Chemie für die Trennung und Quantifizierung von Metallionen.
Synthese von Pharmazeutika
Das Vorhandensein sowohl einer Chlormethylgruppe als auch einer Carboxylgruppe macht diese Verbindung zu einem vielseitigen Zwischenprodukt in der pharmazeutischen Synthese . Es kann verwendet werden, um komplexe Moleküle aufzubauen, die als pharmazeutische Wirkstoffe (APIs) dienen, insbesondere solche, die einen heterocyclischen Oxazolring als Teil ihrer Struktur erfordern.
Korrosionsschutz
Oxazolderivate sind bekanntermaßen als Korrosionsschutzmittel wirksam . Die Anwendung von This compound in Schutzbeschichtungen kann den Abbau von Metalloberflächen verhindern und die Lebensdauer von Industrieanlagen und Infrastruktur verlängern.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3/c1-10-6(9)4-3-8-11-5(4)2-7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJZWFGFKOUKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027781-88-9 | |
| Record name | methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine, oxalic acid](/img/structure/B1382497.png)

![4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride](/img/structure/B1382500.png)


amine](/img/structure/B1382506.png)

![N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride](/img/structure/B1382511.png)

